BenchChemオンラインストアへようこそ!

N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

This arylpiperazinyl‑alkyl sulfonamide is the only commercially available compound with validated, balanced dual cholinesterase inhibition (AChE IC50=978 nM, BuChE IC50=751 nM) and clean NMDA selectivity (IC50=15,400 nM). Its ethyl‑linked naphthalene scaffold delivers a unique, partially suppressive enzyme profile that is absent in high‑affinity inhibitors like donepezil. Use it to study non‑catalytic ‘moonlighting’ cholinesterase functions—neurite outgrowth, cell adhesion, amyloid‑β aggregation—without confounding full enzymatic blockade. With an optimal CNS‑penetrant physicochemical signature (XLogP3 3.8, TPSA 61 Ų) and ≥90% purity, this compound is immediately deployable in high‑throughput screening and target‑engagement assays.

Molecular Formula C22H25N3O2S
Molecular Weight 395.52
CAS No. 1049432-99-6
Cat. No. B2461718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
CAS1049432-99-6
Molecular FormulaC22H25N3O2S
Molecular Weight395.52
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2
InChIKeyXMLMICQQNGXVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide (CAS 1049432-99-6): Structural Identity and Procurement-Relevant Profile


N-[2-(4-Phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide (CAS 1049432-99-6), also referred to as NPS in some literature, is a synthetic sulfonamide derivative comprising a naphthalene-2-sulfonamide core linked via an ethyl spacer to a 4-phenylpiperazine moiety [1]. It belongs to the arylpiperazinyl‑alkyl sulfonamide class, a privileged scaffold in central nervous system (CNS) drug discovery [2]. This compound has been annotated in authoritative bioactivity databases, including ChEMBL (CHEMBL4848417) and BindingDB (BDBM50569758), where it is associated with measurable inhibition of human acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the NMDA receptor [3].

Why In‑Class Naphthalene‑Sulfonamide Arylpiperazines Cannot Be Casually Substituted for N‑[2‑(4‑Phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide


Within the arylpiperazinyl‑alkyl sulfonamide chemotype, even minor structural perturbations—such as linker length, aryl‑piperazine substitution, or bioisosteric sulfonamide‑to‑carboxamide replacement—produce radically different receptor affinity profiles [1]. For example, extending the ethyl linker to a hexyl chain shifts selectivity away from cholinesterases and toward high‑affinity binding at 5‑HT₁A, D₃, and D₄.₂ receptors [2]. Consequently, N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide occupies a distinct, experimentally defined position in this pharmacological landscape that cannot be replicated by a generic arylpiperazine sulfonamide. Substituting an untested analog risks discarding the validated cholinesterase‑inhibition signature and the well‑characterized physiochemical properties (XLogP3 of 3.8; TPSA of 61 Ų) that support CNS penetration in exploratory studies [3].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of N‑[2‑(4‑Phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide Versus Closest Comparators


Cholinesterase Inhibition Profile: Direct Comparison with Donepezil and Rivastigmine

In in‑vitro enzymatic assays, N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide inhibits human recombinant AChE with an IC₅₀ of 978 nM and human plasmatic BuChE with an IC₅₀ of 751 nM [1]. By contrast, the clinical AChE inhibitor donepezil exhibits an IC₅₀ of approximately 6–10 nM against human AChE, while the dual AChE/BuChE inhibitor rivastigmine shows IC₅₀ values of 4–10 nM for both enzymes [2][3]. The compound is therefore 100‑ to 200‑fold less potent at cholinesterases than established drugs, defining a moderate inhibition range that may be advantageous when complete enzyme blockade is undesirable, such as in probing the peripheral anionic site or investigating non‑catalytic cholinesterase functions [1].

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

NMDA Receptor Interaction: Quantitative Differentiation from Ionotropic Glutamate Receptor-Targeted Compounds

In a recombinant human GluN1a/GluN2A NMDA receptor assay performed in HEK293 cells, N‑[2‑(4‑phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide inhibits glycine/glutamate‑induced current with an IC₅₀ of 15,400 nM (15.4 μM) [1]. This value is substantially above the IC₅₀ range of reference NMDA channel blockers such as memantine (IC₅₀ ≈ 1–2 μM) and ketamine (IC₅₀ ≈ 0.3–1 μM), indicating negligible functional NMDA antagonism at concentrations relevant to its cholinesterase activity [2][3].

NMDA receptor Ionotropic glutamate receptor Off-target profiling

Divergent Pharmacological Trajectory: N‑Phenyl vs. N‑(2‑Methoxyphenyl) Piperazine Substitution

A close structural analog, N‑(2‑(4‑(2‑methoxyphenyl)piperazin‑1‑yl)ethyl)naphthalene‑2‑sulfonamide, exhibits high‑affinity binding to α₂A adrenergic (Ki = 5.19 nM), 5‑HT₁A serotonergic (Ki = 24.4 nM), and D₃ dopaminergic (Ki = 348 nM) receptors in radioligand displacement assays [1]. In contrast, the N‑phenyl derivative (target compound) displays no detectable high‑affinity interaction with these monoaminergic targets at comparable concentrations; instead, its quantified bioactivity is confined to cholinesterases [2]. This ortho‑methoxy substitution represents a profound pharmacological switch—from a monoamine‑receptor‑centric profile to a cholinesterase‑centric profile—demonstrating that the N‑phenyl compound is not merely a weaker analog but occupies an entirely different target space.

Structure‑Activity Relationship (SAR) Receptor profiling Chemical biology tool compound

Linker‑Length Dependence: Ethyl Linker vs. Extended Alkyl Linkers in Sulfonamide Series

In a systematic study by Résimont and Liégeois (2010), a series of naphthalene‑sulfonamide piperazines with alkyl linkers ranging from ethyl to hexyl were evaluated for binding at 5‑HT₁A, α₂A, D₂L, D₃, and D₄.₂ receptors. The sulphonamide analog bearing a hexyl linker displayed high affinity for 5‑HT₁A, D₄.₂, and D₃ receptors, whereas the ethyl‑linker sulfonamide—which constitutes the exact scaffold of the target compound—showed no activity in these assays, implying that the short ethyl spacer restricts the molecule from adopting the conformation required for monoaminergic receptor engagement [1]. This structural constraint explains why the target compound's bioactivity is limited to cholinesterase enzymes, whereas longer‑linker analogs gain access to aminergic GPCRs.

Linker SAR Receptor selectivity Medicinal chemistry optimization

CNS Physicochemical Property Profile: Computed Permeability and Drug‑Likeness vs. Average CNS Drug Space

The target compound possesses a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 61 Ų [1]. These values fall within the empirically defined thresholds for CNS drug candidates (XLogP 2–5; TPSA < 90 Ų), placing the compound inside the favorable CNS‑penetrant chemical space [2]. In comparison, the average oral CNS drug exhibits an XLogP of ~3.4 and a TPSA of ~52 Ų, while many peripherally restricted cholinesterase inhibitors such as neostigmine (TPSA ≈ 53 Ų but permanently charged) are excluded from the CNS [3]. The compound’s neutral charge, moderate lipophilicity, and low TPSA collectively predict passive blood‑brain barrier permeation, a property that is essential for any molecule intended to engage central cholinergic targets.

CNS drug-likeness Blood-brain barrier permeability Physicochemical profiling

Available Purity and Physical Form: Benchmarking Against Vendor‑Supplied Analogs

The compound is commercially available through Life Chemicals (catalog F5265-0020) in 10 mg and 20 mg quantities, with purity confirmed by LCMS and/or 400 MHz ¹H‑NMR as part of the vendor’s standard quality‑control program (≥90% purity assurance) [1]. In contrast, many closely related in‑class analogs, such as the N‑(2‑methoxyphenyl) derivative, are not listed as off‑the‑shelf catalog items from major screening‑deck suppliers, which can introduce multi‑week lead times for custom synthesis [2]. The immediate availability of quality‑assured material reduces procurement friction for time‑sensitive screening campaigns.

Procurement quality Purity specifications Analytical characterization

Research and Industrial Application Scenarios for N‑[2‑(4‑Phenylpiperazin‑1‑yl)ethyl]naphthalene‑2‑sulfonamide


Moderate‑Affinity Cholinesterase Probe for Mechanistic Studies of Non‑Catalytic AChE/BuChE Functions

The compound’s IC₅₀ values of 978 nM (AChE) and 751 nM (BuChE) place it in a potency window where enzyme activity is partially rather than fully suppressed [1]. This makes it uniquely suitable for investigating non‑catalytic (‘moonlighting’) functions of cholinesterases—such as their roles in cell adhesion, neurite outgrowth, and amyloid‑β aggregation—without the confounding complete enzymatic blockade caused by picomolar‑affinity inhibitors like donepezil. Its selectivity over NMDA receptors (IC₅₀ = 15,400 nM) further ensures that phenotypic outcomes in neuronal models are not contaminated by glutamatergic effects [1].

Chemical Biology Tool Pair for Target‑Switching SAR Studies

The direct head‑to‑head comparison with the N‑(2‑methoxyphenyl) analog, which shows high‑affinity binding to α₂A (Ki = 5.19 nM), 5‑HT₁A (Ki = 24.4 nM), and D₃ (Ki = 348 nM) receptors, establishes these two molecules as a matched chemical‑biology probe pair [2][3]. Researchers can use the N‑phenyl compound to interrogate cholinesterase‑mediated pathways, while deploying the N‑(2‑methoxyphenyl) analog to engage monoaminergic receptors—all within an otherwise identical naphthalene‑sulfonamide scaffold. This pairing enables controlled studies of target‑switching pharmacology driven by a single aryl substitution.

Linker‑Dependency Reference Standard for GPCR vs. Enzyme Selectivity Profiling

Systematic studies by Résimont and Liégeois (2010) reveal that extending the ethyl linker to hexyl unlocks high‑affinity binding at 5‑HT₁A, D₃, and D₄.₂ receptors [4]. The ethyl‑linked target compound thus serves as a baseline reference for linker‑engineering campaigns, enabling medicinal chemistry teams to quantify how incremental linker elongation alters the target‑engagement landscape. This application is particularly relevant for laboratories optimizing arylpiperazine‑alkyl sulfonamide leads for psychiatric indications.

CNS‑Penetrant Screening Deck Compound for Neurodegenerative Disease Panels

With computed XLogP3 of 3.8 and TPSA of 61 Ų—both within the validated thresholds for brain permeation—the compound is an appropriate addition to screening decks targeting neurodegenerative conditions where moderate cholinesterase modulation is hypothesized to be beneficial [5][6]. Its catalog availability (Life Chemicals F5265-0020, ≥90% purity) eliminates synthesis delays, making it immediately deployable in high‑throughput screening or target‑engagement assays [7].

Quote Request

Request a Quote for N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.